molecular formula C9H11BrFN B15320549 2-(3-Bromo-2-fluorophenyl)propan-2-amine

2-(3-Bromo-2-fluorophenyl)propan-2-amine

Cat. No.: B15320549
M. Wt: 232.09 g/mol
InChI Key: ARXJQOLRRUGZIH-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)propan-2-amine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, along with an amine group bonded to a propan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)propan-2-amine typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with a suitable amine under controlled conditions. One common method is the reductive amination process, where the aldehyde group is first converted to an imine intermediate, followed by reduction to form the desired amine. This reaction can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)propan-2-amine has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-2-fluorophenyl)methanamine
  • 2-(5-Bromo-2-fluorophenyl)propan-2-amine
  • 2-(3-Fluorophenyl)propan-2-amine

Uniqueness

2-(3-Bromo-2-fluorophenyl)propan-2-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

2-(3-bromo-2-fluorophenyl)propan-2-amine

InChI

InChI=1S/C9H11BrFN/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5H,12H2,1-2H3

InChI Key

ARXJQOLRRUGZIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)Br)F)N

Origin of Product

United States

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